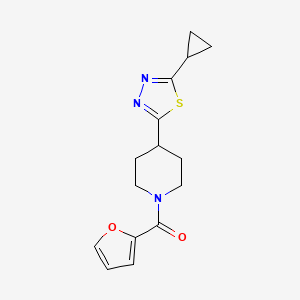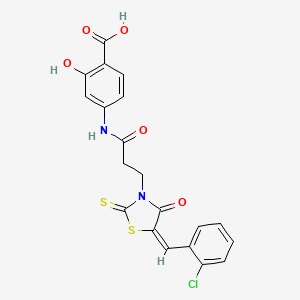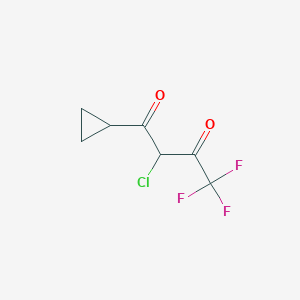![molecular formula C15H24N2O4S2 B2687520 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide CAS No. 1396888-57-5](/img/structure/B2687520.png)
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a dimethylsulfamoyl group, and a hydroxy-methylsulfanyl butyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The hydroxy-methylsulfanyl butyl side chain can be added via a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
化学反应分析
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
科学研究应用
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The hydroxy and methylsulfanyl groups may also play a role in modulating the compound’s activity by interacting with various biological pathways.
相似化合物的比较
Similar Compounds
- 4-hydroxy-4-methyl-2-oxoglutaric acid dipotassium salt
- 2-hydroxy-5-methyl-3-(pyridin-2-ylimino)methylbenzaldehyde
- 2-hydroxy-5-methyl-3-(pyridin-3-ylimino)methylbenzaldehyde
Uniqueness
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-15(19,9-10-22-4)11-16-14(18)12-5-7-13(8-6-12)23(20,21)17(2)3/h5-8,19H,9-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXHQWUQYIHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2687440.png)
![7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2687441.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)
![5-(CYCLOPROPYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2687445.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2687455.png)
![tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)
